molecular formula C22H18ClN3O3S B2679138 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 899758-43-1

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No. B2679138
CAS RN: 899758-43-1
M. Wt: 439.91
InChI Key: LMSDAXLNGMZUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A number of studies have synthesized and investigated quinazoline derivatives for their antimicrobial properties. Compounds similar to the one of interest have shown significant activity against various bacterial and fungal strains. For instance, novel quinazolinone derivatives were evaluated for their antimicrobial activity, revealing promising results against human pathogenic microorganisms, suggesting a potential application of these compounds in developing antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015). Similarly, other studies have synthesized and characterized quinazoline compounds, further confirming their antimicrobial potential (Desai, Dodiya, & Shihora, 2011).

Anticancer and Anti-HIV Activities

Quinazoline derivatives have also been explored for their anticancer and anti-HIV activities. Research has shown that certain quinazoline compounds exhibit significant sensitivity against leukemia cell lines and moderate activity against HIV, highlighting their potential as therapeutic agents in cancer and HIV treatment (Pomarnacka & Kornicka, 2001).

Antioxidant and Corrosion Inhibition

Furthermore, quinazoline derivatives have been evaluated for their antioxidant properties and as corrosion inhibitors, particularly in industrial applications such as lubricating oils. Compounds synthesized for these purposes demonstrated high antioxidant activity, suggesting their utility in enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory activity of quinazoline derivatives has been a significant area of research, with some compounds showing potent inhibition of key enzymes like carbonic anhydrases, which are therapeutically relevant for conditions such as glaucoma and edema. Studies have demonstrated that specific quinazoline-based sulfonamides can strongly inhibit human carbonic anhydrases, suggesting their potential in developing new therapeutic agents (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-14-7-10-17(11-8-14)30(28,29)25-21-13-16(9-12-19(21)23)26-15(2)24-20-6-4-3-5-18(20)22(26)27/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDAXLNGMZUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide

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